molecular formula C12H13NO B139975 N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine CAS No. 127104-25-0

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine

Cat. No. B139975
M. Wt: 187.24 g/mol
InChI Key: XNZCDKSYYYRIOF-UHFFFAOYSA-N
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Description

“N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine” is a chemical compound with the molecular formula C13H13NO . It is also known as N-(1-(naphthalen-1-yl)ethyl)forMaMide . The molecular weight of this compound is 199.25 g/mol .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the preparation of ®-3-chloro-N-(furan-2-ylmethyl)-N-(1-(naphthalen-1-yl)ethyl)propanamide involved dissolving the compound in DMF at room temperature, followed by the addition of potassium carbonate and tetrabutylammonium iodide .


Molecular Structure Analysis

The molecular structure of “N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine” is characterized by a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group . The InChI representation of the molecule is InChI=1S/C13H13NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.108±0.06 g/cm3 and a predicted boiling point of 420.7±24.0 °C . The exact melting point and flash point are not available .

Scientific Research Applications

1. Selective Delivery of Polyamine Conjugates

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine derivatives have been studied for their role in the selective delivery of polyamine conjugates into cells with active polyamine transporters. These derivatives demonstrate varying biological activities in different cell lines, indicating their potential for targeted drug delivery systems (Gardner et al., 2004).

2. Synthesis for Anticancer Evaluation

Research has been conducted on the synthesis of compounds involving N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine and their reactions with different nucleophiles for potential anticancer applications. This includes the development of hydroxy pyrazole and hydroxy oxazole derivatives (Gouhar & Raafat, 2015).

3. Development of Fluorescent Probes

This chemical has been used in the synthesis of fluorescent probes for β-amyloids, aiding in the molecular diagnosis of Alzheimer’s disease. The study demonstrates the potential of these compounds as powerful diagnostic tools (Fa et al., 2015).

4. Catalytic Applications

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine derivatives have been utilized in the synthesis of complexes with palladium, showing high catalytic activity in various chemical reactions. This suggests potential applications in the field of catalysis (Potkin et al., 2014).

5. Anti-Parkinson's Activity

Studies have explored the synthesis of N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine derivatives for their potential anti-Parkinson's activity. The research indicates significant activity in in vivo models, suggesting therapeutic potential for Parkinson's disease (Gomathy et al., 2012).

6. Biological Active Substance Synthesis

These compounds serve as precursors in the synthesis of various biologically active substances, including pharmaceuticals. The research provides insights into efficient synthesis methods and potential applications in drug development (Kazakov, 2003).

7. Copper (II) Complex Synthesis

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine derivatives have been utilized in synthesizing novel Schiff-base ligands for copper (II) ion complexing, indicating their relevance in inorganic chemistry and material science (Moreira et al., 2021).

8. Photophysical Studies

These compounds have been involved in photophysical studies, particularly in understanding the interactions with various biological systems. This research provides insights into their behavior in different solvents and potential applications in biochemistry (Cerezo et al., 2001).

properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZCDKSYYYRIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562509
Record name N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine

CAS RN

127104-25-0
Record name N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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